CP-809101 hydrochloride
Overview
Description
CP 809101 hydrochloride is a potent and selective agonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. This compound has shown promising results in animal models for the treatment of obesity and psychosis. due to its association with genotoxicity, its use is restricted to scientific research applications .
Preparation Methods
The synthesis of CP 809101 hydrochloride involves several steps. The key intermediate is 2-[(3-chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine. This intermediate is then converted to its hydrochloride salt form. The synthetic route typically involves the following steps:
Formation of the intermediate: The reaction between 3-chlorobenzyl chloride and 2-hydroxy-6-(1-piperazinyl)pyrazine in the presence of a base such as potassium carbonate.
Conversion to hydrochloride salt: The intermediate is then treated with hydrochloric acid to form CP 809101 hydrochloride
Chemical Reactions Analysis
CP 809101 hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: The hydrochloride salt can be hydrolyzed to its free base form using aqueous sodium hydroxide
Scientific Research Applications
CP 809101 hydrochloride has several scientific research applications:
Neuroscience: It is used to study the role of 5-HT2C receptors in various neurological and psychiatric disorders.
Pharmacology: The compound is used to investigate the pharmacological effects of 5-HT2C receptor agonists.
Behavioral Studies: It is used in animal models to study behaviors related to psychosis, obesity, and addiction.
Drug Development: CP 809101 hydrochloride serves as a lead compound for the development of new drugs targeting 5-HT2C receptors .
Mechanism of Action
CP 809101 hydrochloride exerts its effects by selectively activating the 5-HT2C receptors. These receptors are involved in the regulation of mood, appetite, and cognition. The activation of 5-HT2C receptors by CP 809101 hydrochloride leads to the inhibition of dopamine and norepinephrine release, which helps in reducing hyperactivity and food intake in animal models .
Comparison with Similar Compounds
CP 809101 hydrochloride is unique due to its high selectivity and potency for the 5-HT2C receptor. Similar compounds include:
Lorcaserin hydrochloride: Another selective 5-HT2C receptor agonist used for weight management.
SB 242084: A selective 5-HT2C receptor antagonist used in research to study the effects of 5-HT2C receptor inhibition.
WAY-163909: A selective 5-HT2C receptor agonist used in research for its potential antidepressant effects
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O.ClH/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20;/h1-3,8-10,17H,4-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUNRTCTDLORDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719338 | |
Record name | 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215721-40-6 | |
Record name | 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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